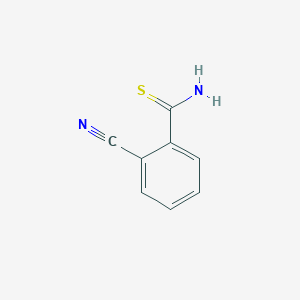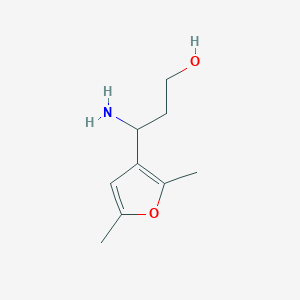![molecular formula C9H13BrO B13603244 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)
3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a bromomethyl group attached to a spiro[3.3]heptan-1-one core, which includes a seven-membered ring fused to a three-membered ring. The presence of the bromomethyl group makes this compound highly reactive and useful in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-methylspiro[3.3]heptan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The ketone group in the spirocyclic core can be oxidized to carboxylic acids or reduced to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Carboxylic acids and alcohols are formed, respectively.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-3-methylspiro[3.3]heptan-1-one
- 3-(Iodomethyl)-3-methylspiro[3.3]heptan-1-one
- 3-(Hydroxymethyl)-3-methylspiro[3.3]heptan-1-one
Uniqueness
3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one is unique due to the presence of the bromomethyl group, which makes it more reactive compared to its chloro, iodo, and hydroxy counterparts. This increased reactivity allows for a broader range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C9H13BrO |
|---|---|
Poids moléculaire |
217.10 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one |
InChI |
InChI=1S/C9H13BrO/c1-8(6-10)5-7(11)9(8)3-2-4-9/h2-6H2,1H3 |
Clé InChI |
DGINFMGVQFDUJV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C12CCC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


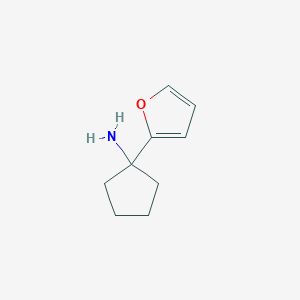
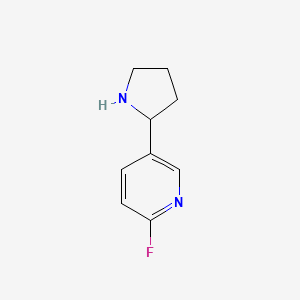
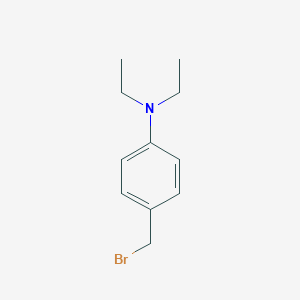
![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
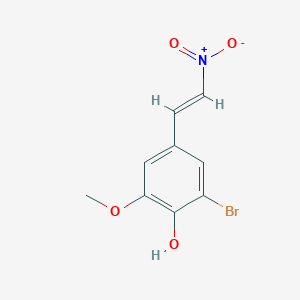
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
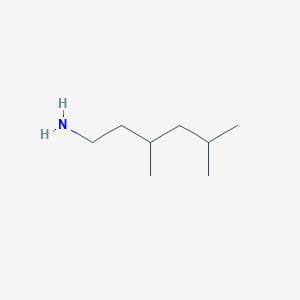
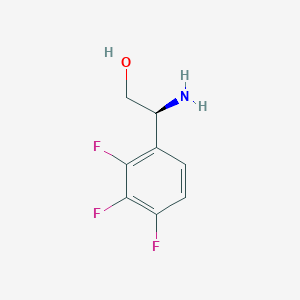
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
